molecular formula C23H23ClN4O2 B12768418 5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile CAS No. 763140-21-2

5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile

Cat. No.: B12768418
CAS No.: 763140-21-2
M. Wt: 422.9 g/mol
InChI Key: HYIGULZSFCARSQ-UHFFFAOYSA-N
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Description

5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile is a complex organic compound that features an indole moiety, a piperazine ring, and a benzodioxine structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones .

The piperazine ring can be introduced through nucleophilic substitution reactions, where an appropriate halogenated precursor reacts with piperazine under basic conditions . The benzodioxine moiety is often synthesized via cyclization reactions involving catechol derivatives and appropriate dihalides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole nucleus .

Scientific Research Applications

5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and chemical properties. This combination allows for a wide range of applications and interactions with biological targets, making it a valuable compound in scientific research .

Properties

CAS No.

763140-21-2

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

IUPAC Name

5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile

InChI

InChI=1S/C23H23ClN4O2/c24-18-2-3-19-17(15-26-20(19)13-18)5-6-27-7-9-28(10-8-27)21-4-1-16(14-25)22-23(21)30-12-11-29-22/h1-4,13,15,26H,5-12H2

InChI Key

HYIGULZSFCARSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CNC3=C2C=CC(=C3)Cl)C4=C5C(=C(C=C4)C#N)OCCO5

Origin of Product

United States

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